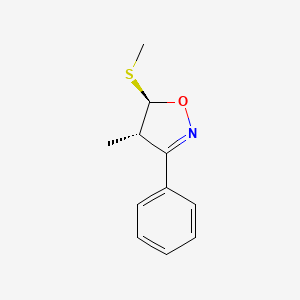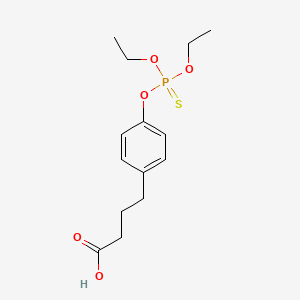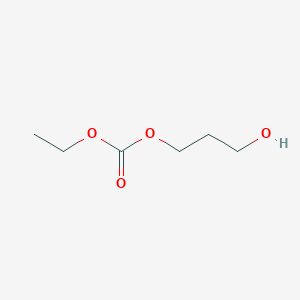![molecular formula C8H8N2O4 B12900652 [3,3'-Bipyrrolidine]-2,2',5,5'-tetrone CAS No. 6536-86-3](/img/structure/B12900652.png)
[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound characterized by its unique structure consisting of two pyrrolidine rings connected by a bipyrrolidine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired compound. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be crucial in achieving high yields.
Industrial Production Methods
Industrial production of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is explored for its pharmacological properties. It may serve as a lead compound for developing new medications targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Another ligand with applications in supramolecular chemistry.
Uniqueness
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Propiedades
Número CAS |
6536-86-3 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h3-4H,1-2H2,(H,9,11,13)(H,10,12,14) |
Clave InChI |
VLAMXEZNXPFVMA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC1=O)C2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)




![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)

